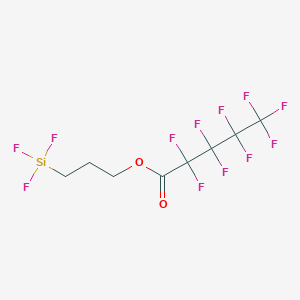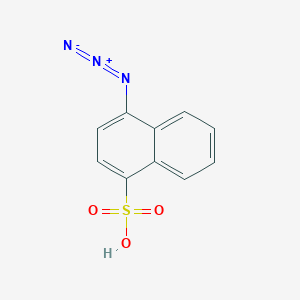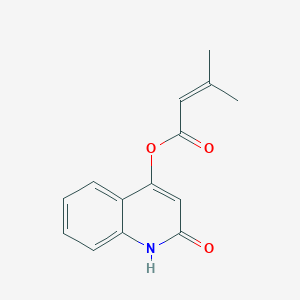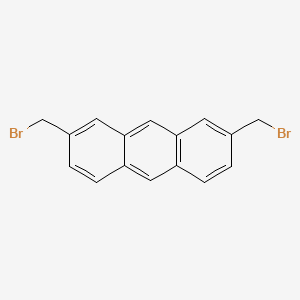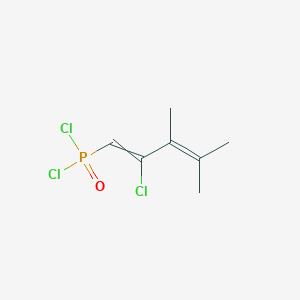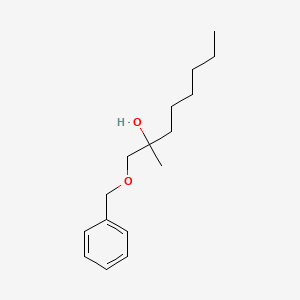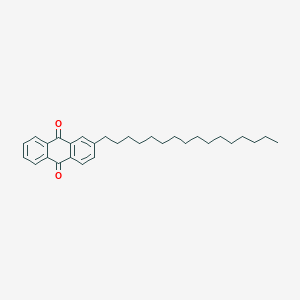
2-Hexadecylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylanthracene-9,10-dione is a derivative of anthracene, specifically substituted at the 9 and 10 positions with a hexadecyl group. Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene reacts with hexadecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane .
Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexadecylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Anthraquinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated anthracene derivatives
Applications De Recherche Scientifique
2-Hexadecylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Hexadecylanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage .
Comparaison Avec Des Composés Similaires
Anthracene-9,10-dione: A simpler derivative without the hexadecyl substitution.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors.
Uniqueness: 2-Hexadecylanthracene-9,10-dione is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic molecules .
Propriétés
Numéro CAS |
92415-27-5 |
|---|---|
Formule moléculaire |
C30H40O2 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-hexadecylanthracene-9,10-dione |
InChI |
InChI=1S/C30H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-27-28(23-24)30(32)26-20-17-16-19-25(26)29(27)31/h16-17,19-23H,2-15,18H2,1H3 |
Clé InChI |
YZELNYUINYRAJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
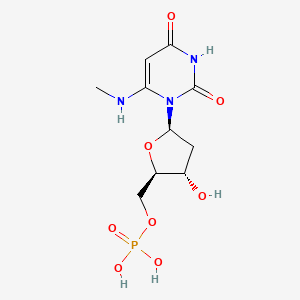
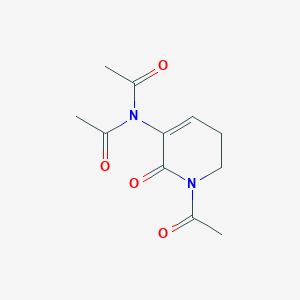

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
